Decyl isocyanate
Overview
Description
Synthesis Analysis
Isocyanates, including decyl isocyanate, are synthesized through several methods. A common approach involves the phosgene route, but due to safety and environmental concerns, other methods are gaining popularity, such as those using carbonyl fluoride or other less hazardous reagents (Quan et al., 2015).
Molecular Structure Analysis
The molecular structure of isocyanates like decyl isocyanate is characterized by the presence of the reactive -N=C=O group. This group defines their chemical behavior and reactivity. The structure and reaction mechanisms of isocyanates have been extensively studied to understand their behavior in different chemical reactions (Caraculacu & Coseri, 2001).
Chemical Reactions and Properties
Decyl isocyanate participates in various chemical reactions, primarily involving nucleophilic attack on the isocyanate group. These reactions include the formation of amides, ureas, and other important compounds. For instance, isocyanates react with carboxylic acids to form amides (Sasaki & Crich, 2011), and with amines to form urea derivatives (Patil et al., 2003).
Physical Properties Analysis
The physical properties of decyl isocyanate, like other isocyanates, depend on their molecular structure. Typically, these compounds are liquids at room temperature. Their physical properties, such as boiling point and solubility, are influenced by the length of the alkyl chain attached to the isocyanate group.
Chemical Properties Analysis
Isocyanates are known for their reactivity, particularly with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity is central to their use in creating polymers and other complex chemical compounds. The chemical properties of isocyanates like decyl isocyanate have been the subject of extensive research due to their industrial significance (Ugi et al., 2003).
Scientific Research Applications
1. Use in Polyurethane Synthesis
- Application Summary: Decyl isocyanate is a type of blocked isocyanate, which are used in the synthesis of polyurethane. The range of potential properties available results in a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
- Methods of Application: The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
- Results or Outcomes: Despite significant developments in the synthesis of polyurethane, a major industrial problem remains: the sensitivity of isocyanates towards moisture. In order to overcome this problem, work has focused on the development of isocyanate-free polyurethane formulations, eliminating the isocyanate moisture sensitivity problem, or through the use of blocked, or masked isocyanates .
2. Synthesis of Potential Proteasome Inhibitors
- Application Summary: Decyl isocyanate may be used to synthesize potential proteasome inhibitors .
- Methods of Application: The specific methods of application are not provided in the source, but it involves the synthesis of compounds such as decyl-urea-Val-NHNHBoc, decyl-urea-Val-Leu 2 -VS, and decyl-urea-Val-Leu 2 -EK .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
3. Synthesis of Carbodiimides
- Application Summary: Decyl isocyanate can be used in the synthesis of carbodiimides from phosphinimines. This process is particularly useful in the preparation of AZT analogues .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Synthesis of AZT Analogues
- Application Summary: Decyl isocyanate can be used in the synthesis of AZT analogues. AZT, or Azidothymidine, is an antiretroviral medication used to prevent and treat HIV/AIDS .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
Isocyanates, including Decyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .
Future Directions
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Furthermore, environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention .
properties
IUPAC Name |
1-isocyanatodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWMFDVBLLXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403108 | |
Record name | Decyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl isocyanate | |
CAS RN |
1191-69-1 | |
Record name | Decyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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